3-[2-(Chloromethyl)-1,3-thiazol-4-yl]pyridine hydrochloride
Overview
Description
3-[2-(Chloromethyl)-1,3-thiazol-4-yl]pyridine hydrochloride is a heterocyclic organic compound that contains both a thiazole and a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both thiazole and pyridine rings in its structure imparts unique chemical properties, making it a valuable compound for research and industrial applications.
Scientific Research Applications
3-[2-(Chloromethyl)-1,3-thiazol-4-yl]pyridine hydrochloride has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Materials Science: It is employed in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Chloromethyl)-1,3-thiazol-4-yl]pyridine hydrochloride typically involves multiple steps:
Oxidation of 3-methylpyridine: 3-methylpyridine is oxidized to 3-picolinic acid using potassium permanganate in water at a temperature of 85-90°C.
Esterification: The 3-picolinic acid is then esterified with methanol under acidic conditions to produce methyl pyridine-3-carboxylate.
Reduction: The methyl pyridine-3-carboxylate is reduced to 3-pyridinemethanol.
Chlorination: The 3-pyridinemethanol reacts with thionyl chloride to produce 3-(chloromethyl)pyridine hydrochloride.
Formation of Thiazole Ring: The final step involves the formation of the thiazole ring through a cyclization reaction with appropriate reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Chloromethyl)-1,3-thiazol-4-yl]pyridine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: The thiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted thiazole-pyridine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction Products: Reduction can yield thiazolidine derivatives.
Mechanism of Action
The mechanism of action of 3-[2-(Chloromethyl)-1,3-thiazol-4-yl]pyridine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, modulating their activity.
Pathways Involved: It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways. In receptor studies, it can act as an agonist or antagonist, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)pyridine hydrochloride
- 3-(Chloromethyl)pyridine hydrochloride
- 2-(Chloromethyl)-1,3-thiazole hydrochloride
Uniqueness
3-[2-(Chloromethyl)-1,3-thiazol-4-yl]pyridine hydrochloride is unique due to the presence of both thiazole and pyridine rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure is not commonly found in similar compounds, making it a valuable scaffold for the development of new chemical entities with diverse applications.
Properties
IUPAC Name |
2-(chloromethyl)-4-pyridin-3-yl-1,3-thiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S.ClH/c10-4-9-12-8(6-13-9)7-2-1-3-11-5-7;/h1-3,5-6H,4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWRHFUQRUBOJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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